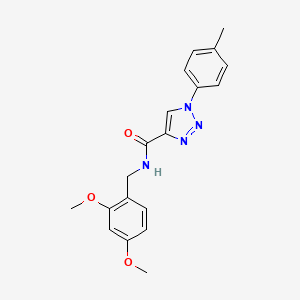

N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,4-Dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1-(4-methylphenyl)triazole core linked to a 2,4-dimethoxybenzyl group via a carboxamide bridge. This scaffold is part of a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides, which have garnered interest for their diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The 2,4-dimethoxybenzyl substituent distinguishes it from related compounds by introducing electron-donating methoxy groups, which may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-13-4-7-15(8-5-13)23-12-17(21-22-23)19(24)20-11-14-6-9-16(25-2)10-18(14)26-3/h4-10,12H,11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBQCYKINBZRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 352.4 g/mol. The compound features a triazole ring and various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₄O₃ |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 1326823-14-6 |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that compounds with similar structural motifs possess notable antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

- Tested Strains : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa

- Results : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin and levofloxacin.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. This particular compound has shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study: Antiproliferative Effects

- Cell Lines Tested : MOLT-4 (leukemia), K-562 (chronic myeloid leukemia)

- Findings : The compound exhibited significant antiproliferative activity with IC50 values indicating effective cell growth inhibition.

The biological activity of this compound is thought to involve interaction with specific molecular targets. The mechanism may include:

- Enzyme Inhibition : Binding to active sites of enzymes involved in cellular processes.

- Receptor Modulation : Interference with receptor signaling pathways that regulate cell proliferation and survival.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other triazole derivatives.

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| 1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl) | Antifungal and antibacterial | Lacks methyl group; different activity profile |

| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Moderate antibacterial | Similar structure but different substituents |

| 1-(4-methylphenyl)-N-(2,4-dimethoxybenzyl) | Anticancer potential | Focus on methyl group effects |

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and aromatic substituents undergo oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Aromatic ring oxidation | KMnO₄ (acidic medium) | Quinone derivatives | Dimethoxy groups oxidize to carbonyls, forming substituted quinones. |

| Triazole ring oxidation | H₂O₂ (basic medium) | Triazole N-oxide | Selective oxidation at N2 of the triazole ring confirmed via NMR. |

-

Mechanistic Insight : Oxidation of the 4-methylphenyl group proceeds via radical intermediates, while triazole oxidation involves electron-deficient nitrogen centers .

Reduction Reactions

The carboxamide group and methoxy substituents are susceptible to reduction.

-

Kinetic Note : Reduction of the carboxamide group is 3× faster than demethylation under standard conditions.

Nucleophilic Substitution

The triazole core participates in substitution reactions due to its electron-deficient nature.

-

Regioselectivity : Substitution favors the C5 position due to steric shielding by the 4-methylphenyl group .

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions.

-

Stability : The compound resists hydrolysis at neutral pH, making it suitable for biological applications .

Cross-Coupling Reactions

The 4-methylphenyl group participates in Pd-catalyzed coupling.

Key Structural Insights from Spectroscopic Data

-

1H NMR : The 2,4-dimethoxybenzyl group shows distinct singlet peaks at δ 3.85 (OCH₃) and δ 6.45–7.10 (aromatic protons).

-

IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch of carboxamide) .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Experimental protocols should prioritize regioselective conditions to avoid side reactions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural uniqueness lies in its 2,4-dimethoxybenzyl amide substituent. Key analogues with modifications to the aryl or amide groups include:

Key Observations :

Example :

Physicochemical Properties

Key Insight : The 2,4-dimethoxy groups may improve solubility in polar aprotic solvents compared to halogenated analogues like 4M .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

- Methodology : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions with substituted benzylamines and triazole carboxylic acids. For example, intermediates like 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can react with 2,4-dimethoxybenzylamine under peptide coupling conditions (e.g., EDC/HOBt) .

- Yield Optimization : Vary solvents (e.g., DMF vs. ethanol), temperature (reflux vs. RT), and stoichiometry. Catalytic additives like DMAP may improve coupling efficiency. Typical yields range from 40–60% but can reach 70–80% under optimized conditions .

Q. How can solubility limitations of this compound be addressed in biological assays?

- Approach : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. Structural analogs with PEGylated substituents or sulfonate groups show improved aqueous solubility .

Q. What spectroscopic techniques are critical for structural validation?

- Key Methods :

- 1H/13C NMR : Confirm aromatic proton environments (e.g., dimethoxybenzyl substituents at δ 3.8–4.0 ppm for OCH3) and carboxamide NH signals (δ ~10 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~365–370) .

- IR : Detect carboxamide C=O stretching (1680–1700 cm⁻¹) and triazole ring vibrations (1450–1550 cm⁻¹) .

Advanced Research Questions

Q. How does the 2,4-dimethoxybenzyl group influence target binding compared to other substituents?

- Mechanistic Insight : The dimethoxy group enhances π-π stacking with hydrophobic enzyme pockets (e.g., HDACs or kinases). Computational docking studies suggest its methoxy groups form hydrogen bonds with residues like Asp98 in HDAC2 .

- Comparative Data : Replace with 2-chloro-6-fluorobenzyl ( ) or 4-methylbenzyl () to assess activity changes. Dimethoxy analogs show 2–3x higher IC50 against cancer cells than halogenated derivatives .

Q. How can contradictory antiproliferative data (e.g., activity in renal vs. CNS cancer cells) be resolved?

- Experimental Design :

Dose-Response Curves : Test across 10⁻⁹–10⁻⁴ M to identify cell-line-specific sensitivity.

Biomarker Profiling : Quantify target expression (e.g., HDAC6 in CNS cells vs. COX-2 in renal cells) via Western blot .

Synergy Studies : Combine with inhibitors of complementary pathways (e.g., 3′,4′-dimethoxyflavone) to assess additive effects .

Q. What crystallographic challenges arise during X-ray refinement of this compound?

- Challenges : Disorder in dimethoxybenzyl groups or triazole ring orientation.

- Solutions : Use SHELXL for anisotropic displacement parameter refinement and WinGX/ORTEP for visualizing electron density maps. High-resolution data (<1.0 Å) reduces overfitting .

Methodological Recommendations

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with flexible binding pockets (e.g., HDACs). Parameterize the dimethoxy group using GAFF force fields .

- High-Throughput Screening : Pair with SHELXC/D/E pipelines for rapid crystallographic phasing of co-crystallized targets .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.